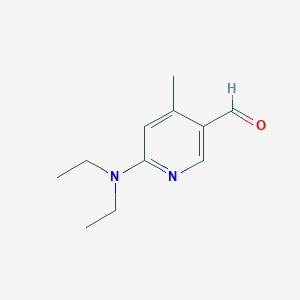
N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxypropyl group attached to the nitrogen atom and an ethyl group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine typically involves the reaction of 4-ethylcyclohexanone with 3-ethoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional steps such as solvent recovery and waste management to ensure environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines with different degrees of hydrogenation.
Substitution: The ethoxypropyl or ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens or alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce different amines.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine is used as an intermediate in the synthesis of other organic compounds. It can be employed in the development of new materials or as a building block in complex organic synthesis.
Biology: In biological research, this compound may be used to study the effects of amines on biological systems. It can serve as a model compound to investigate the interactions between amines and biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. It could be used in the development of new drugs or therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, coatings, or other products that require specific amine functionalities.
Mecanismo De Acción
The mechanism of action of N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.
Comparación Con Compuestos Similares
- N-(3-ethoxypropyl)-2-nitroaniline
- N-(3-ethoxypropyl)-2-(4-methoxyphenoxy)acetamide
- N-(3-ethoxypropyl)-3,4-dimethylbenzamide
Comparison: N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine is unique due to the presence of both an ethoxypropyl group and an ethyl group attached to the cyclohexane ring This structural feature distinguishes it from other similar compounds, which may have different substituents or functional groups
Propiedades
Fórmula molecular |
C13H27NO |
|---|---|
Peso molecular |
213.36 g/mol |
Nombre IUPAC |
N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-3-12-6-8-13(9-7-12)14-10-5-11-15-4-2/h12-14H,3-11H2,1-2H3 |
Clave InChI |
VMHAJGRQLRMWBM-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)NCCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


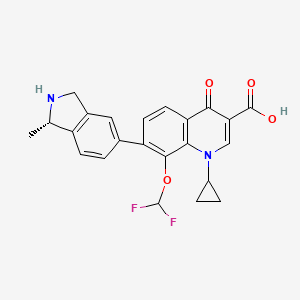
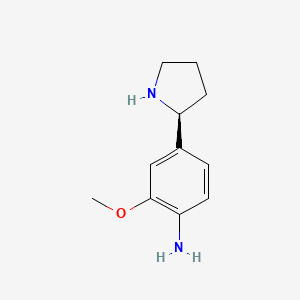
![Rel-(1R,3r,5S)-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13004662.png)
![(1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B13004673.png)
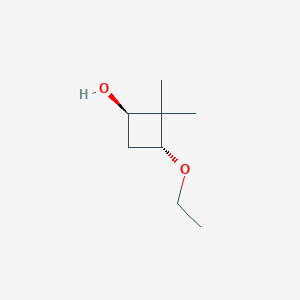
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13004681.png)
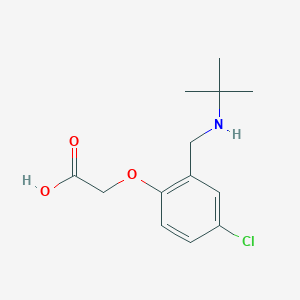
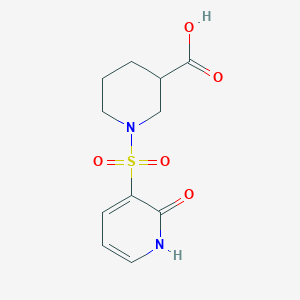
![4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B13004687.png)
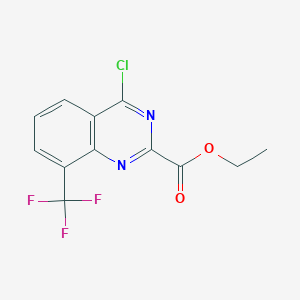
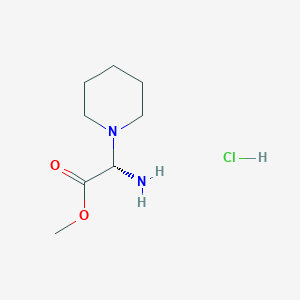
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004715.png)

